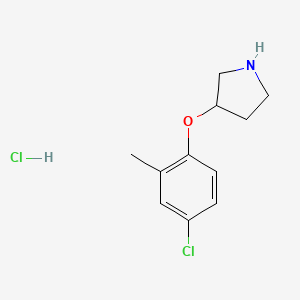

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride

Vue d'ensemble

Description

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride, also known as CMMPH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its CAS Number is 1219961-08-6 and it has a Molecular Weight of 248.15 .

Synthesis Analysis

The synthesis of pyrrolidine compounds is a versatile field of study. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used can be broadly classified into two categories: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .Molecular Structure Analysis

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis

Pyrrole and pyrrolidine analogs have diverse therapeutic applications like fungicides, antibiotics, anti-inflammatory drugs, cholesterol-reducing drugs, anti-tubercular, and antitumor agents . They are also known to inhibit reverse transcriptase in case of human immune deficiency virus type 1 (HIV-1) and cellular DNA polymerases protein kinases .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride include a molecular formula of C11H15Cl2NO and a molecular weight of 248.15 g/mol.Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Pyrrolidine derivatives, including compounds similar to "3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride," are synthesized for their potential use in medicinal compounds and agrochemicals. For example, the synthesis of 5-methoxylated 3-pyrrolin-2-ones from chlorinated pyrrolidin-2-ones shows the utility of similar compounds in preparing valuable adducts for agrochemicals or medicinal compounds (Ghelfi et al., 2003).

Material Science

- In the realm of materials science, compounds related to "3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride" serve as building blocks for creating novel polymeric materials. For instance, the synthesis of novel thermally stable poly(ether imide ester)s from related compounds demonstrates the role of such chemicals in developing new materials with specific thermal and physical properties (Mehdipour‐Ataei & Amirshaghaghi, 2005).

Organic Chemistry and Synthesis

- In organic chemistry, the synthesis of pyrrolidine derivatives, including those with chloro and methoxy groups, is crucial for creating a variety of biologically active compounds and intermediates for further chemical transformations. For example, the efficient synthesis of 4-O- and C-substituted-7-azaindoles using related pyridine derivatives showcases the importance of such compounds in synthetic organic chemistry (Figueroa‐Pérez et al., 2006).

Heterocyclic Chemistry

- Heterocyclic compounds, including pyrrolidine derivatives, are of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and dyes. Studies on the synthesis and characterization of such compounds, as well as their reactivity, contribute to the development of new molecules with potential therapeutic or industrial applications. For example, research on the synthesis and reactivity of heterocyclic enaminonitriles, including pyrrolidine analogs, adds valuable knowledge to the field (Yamagata et al., 1992).

Safety And Hazards

Propriétés

IUPAC Name |

3-(4-chloro-2-methylphenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClNO.ClH/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10;/h2-3,6,10,13H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXNRZVLSWSXMNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC2CCNC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Chloro-2-methylphenoxy)pyrrolidine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

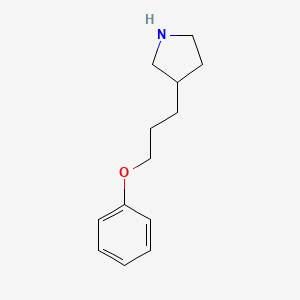

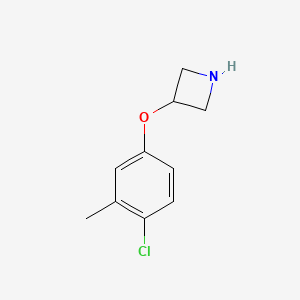

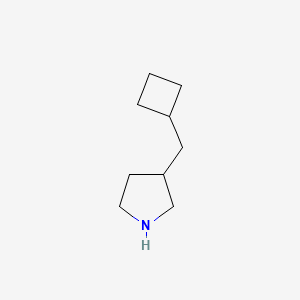

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-fluorobenzo[d]oxazole-2-carboxylate](/img/structure/B1440716.png)

![3-[(4-Chloro-1-naphthyl)oxy]azetidine](/img/structure/B1440734.png)

![3-{[4-(Sec-butyl)-2-chlorophenoxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1440735.png)

![2-[(Diallylamino)methyl]-4-fluoroaniline](/img/structure/B1440736.png)